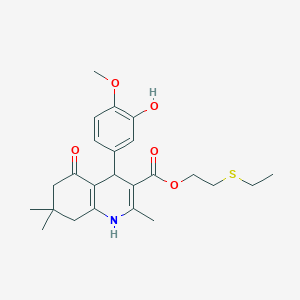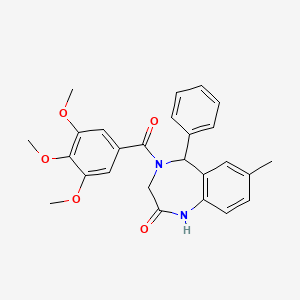
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPB belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a research tool to study the physiological and biochemical effects of its mechanism of action.
Mécanisme D'action
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent activation of cannabinoid receptors.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by endocannabinoids has been linked to various physiological and biochemical effects such as pain regulation, inflammation, and mood regulation. 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been shown to have analgesic effects in animal models of pain, indicating its potential as a therapeutic agent for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate as a research tool is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other physiological processes. However, one limitation of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. One potential area of study is the development of more potent and selective FAAH inhibitors based on the structure of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. Another area of research is the investigation of the effects of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate on other physiological processes beyond the endocannabinoid system, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate for the treatment of pain, inflammation, and mood disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate involves the reaction of 4-(4-propylcyclohexyl)benzoyl chloride with 4-bromophenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been extensively used as a research tool to study the effects of its mechanism of action on various physiological and biochemical processes. It has been shown to have an inhibitory effect on the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which has been linked to various physiological processes such as pain regulation, inflammation, and mood regulation.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-propylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrO3/c1-2-3-17-4-6-18(7-5-17)19-8-10-21(11-9-19)24(27)28-16-23(26)20-12-14-22(25)15-13-20/h8-15,17-18H,2-7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBPUBTSOJYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5154691.png)
![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)

![3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
![4-(4-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5154720.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)
![5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5154737.png)
![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)
![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)